(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide
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Overview
Description
4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde semicarbazone is an organic compound with the molecular formula C16H16ClN3O3. It is a derivative of benzaldehyde and is characterized by the presence of a semicarbazone group, which is known for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde semicarbazone typically involves the reaction of 4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde with semicarbazide hydrochloride in the presence of an acid catalyst. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the desired semicarbazone derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde semicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the semicarbazone group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde semicarbazone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde semicarbazone involves its interaction with specific molecular targets. The semicarbazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde semicarbazone
- 4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde thiosemicarbazone
- 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde thiosemicarbazone
Uniqueness
4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde semicarbazone is unique due to its specific substitution pattern on the benzaldehyde ring and the presence of the semicarbazone group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C16H16ClN3O3 |
---|---|
Molecular Weight |
333.77 g/mol |
IUPAC Name |
[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]urea |
InChI |
InChI=1S/C16H16ClN3O3/c1-22-15-8-12(9-19-20-16(18)21)4-7-14(15)23-10-11-2-5-13(17)6-3-11/h2-9H,10H2,1H3,(H3,18,20,21)/b19-9+ |
InChI Key |
QEOWTGJNDUBGIY-DJKKODMXSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)N)OCC2=CC=C(C=C2)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)N)OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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